3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-8-4-5-9-17(16)15-25-20-11-7-6-10-19(20)23(27)26(24(25)28)21-13-12-18(29-2)14-22(21)30-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKCEVMCKUDITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 2,4-dimethoxyphenyl group in the target compound may improve solubility compared to non-polar substituents (e.g., phenyl or methyl groups) .
2.4 Pharmacokinetic Properties
- Water Solubility : 3-Substituted derivatives with polar groups (e.g., acylhydrazones) exhibit higher solubility than cabozantinib, a benchmark tyrosine kinase inhibitor . The target compound’s methoxy groups may confer similar advantages.
- Oral Bioavailability : In silico predictions for 3-substituted derivatives suggest favorable absorption due to balanced logP values (2.5–3.5) . The 2-methylbenzyl group in the target compound may slightly increase logP, necessitating formulation optimization.
Q & A
Q. What are the key synthetic routes and reagents for synthesizing 3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions starting from anthranilic acid or substituted benzyl precursors. Key steps include:
- Alkylation : Introduction of the 2-methylbenzyl group via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
- Cyclization : Formation of the quinazoline-dione core using triphosgene or CO₂ under controlled conditions to avoid toxic reagents like phosgene .
- Substituent addition : Attachment of the 2,4-dimethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution .
Purification is achieved through recrystallization or chromatography. Critical reagents include DMF, K₂CO₃, and palladium catalysts for cross-coupling reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR for methoxy and benzyl groups) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for exact mass verification) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and aromatic stretching frequencies .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity .
Q. What biological activities are associated with quinazoline-dione derivatives?
Quinazoline-diones exhibit antimicrobial , antitumor , and enzyme inhibitory activities. The 2,4-dimethoxyphenyl and benzyl substituents may enhance interactions with targets like kinases or DNA topoisomerases . Preliminary assays using cell lines (e.g., MCF-7 for anticancer activity) and enzyme inhibition studies (e.g., MAO-A/B for neuroactivity) are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reflux conditions (80–120°C) for cyclization steps improve reaction rates .
- Catalysts : Palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) increase selectivity .
- Real-time monitoring : Use TLC or HPLC to track intermediates and minimize side products . Contradictions in literature methods (e.g., phosgene vs. CO₂-based cyclization) require empirical validation .
Q. What strategies are used to elucidate the mechanism of action against biological targets?
- Molecular docking : Predict binding affinities to enzymes (e.g., EGFR, MAO) using software like AutoDock .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., NADH oxidation for MAO) .
- Cell-based assays : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer models .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate activity .
- Bioisosteric replacement : Substitute the benzyl group with heterocycles (e.g., oxadiazole) to enhance metabolic stability .
- Pharmacophore mapping : Identify critical moieties (e.g., quinazoline core) using 3D-QSAR models .
Q. How to resolve contradictions in reported synthetic methodologies?
Q. What computational tools are valuable for predicting physicochemical properties?
- ADMET prediction : Use SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Assess binding stability (RMSD analysis) over 100-ns trajectories .
- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
